2-Bromo-7-(methylsulfanyl)naphthalene is a chemical compound with the molecular formula and a molecular weight of 253.16 g/mol. It is classified as a bromo-substituted naphthalene derivative, which features a bromine atom and a methylthio group attached to the naphthalene ring system. This compound is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry.
The synthesis of 2-Bromo-7-(methylsulfanyl)naphthalene can be achieved through several methods, often involving bromination reactions. One notable synthetic route involves the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent, such as nitromethane or ethanol. The process typically includes:
This method is advantageous due to its regioselectivity and simplicity, making it suitable for laboratory-scale synthesis.
The structural representation of 2-Bromo-7-(methylsulfanyl)naphthalene can be described using various chemical notation systems:
InChI=1S/C11H9BrS/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3CSC1=CC2=C(C=C1)C=CC(=C2)BrThe compound features a bromine atom at position 2 and a methylthio group at position 7 of the naphthalene framework. The molecular structure exhibits typical characteristics of aromatic compounds, including resonance stabilization due to delocalized π-electrons.
2-Bromo-7-(methylsulfanyl)naphthalene can participate in various chemical reactions typical for bromo-substituted aromatic compounds:
These reactions expand the utility of 2-Bromo-7-(methylsulfanyl)naphthalene in synthetic organic chemistry.
The mechanisms underlying the reactivity of 2-Bromo-7-(methylsulfanyl)naphthalene are based on its electrophilic nature due to the presence of the bromine atom. In nucleophilic substitution reactions, the mechanism typically involves:
For electrophilic aromatic substitution reactions, the methylthio group acts as an electron-donating substituent that enhances reactivity toward electrophiles at specific positions on the naphthalene ring .
The physical properties of 2-Bromo-7-(methylsulfanyl)naphthalene include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis .
2-Bromo-7-(methylsulfanyl)naphthalene finds applications in several scientific domains:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: